molecular formula C9H6Br2N4O2S B2359325 2,4-dibromo-6-[(1E)-[(3-sulfanyl-4H-1,2,4-triazol-4-yl)imino]methyl]benzene-1,3-diol CAS No. 877302-05-1

2,4-dibromo-6-[(1E)-[(3-sulfanyl-4H-1,2,4-triazol-4-yl)imino]methyl]benzene-1,3-diol

Cat. No.: B2359325
CAS No.: 877302-05-1
M. Wt: 394.04
InChI Key: LQYMLHDJUGHEAH-XNJYKOPJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-dibromo-6-[(1E)-[(3-sulfanyl-4H-1,2,4-triazol-4-yl)imino]methyl]benzene-1,3-diol is a useful research compound. Its molecular formula is C9H6Br2N4O2S and its molecular weight is 394.04. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-[(E)-(3,5-dibromo-2,4-dihydroxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Br2N4O2S/c10-5-1-4(7(16)6(11)8(5)17)2-13-15-3-12-14-9(15)18/h1-3,16-17H,(H,14,18)/b13-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQYMLHDJUGHEAH-XNJYKOPJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1Br)O)Br)O)C=NN2C=NNC2=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C(=C(C(=C1Br)O)Br)O)/C=N/N2C=NNC2=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Br2N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

  • Synthetic Routes and Reaction Conditions: The synthesis of 2,4-dibromo-6-[(1E)-[(3-sulfanyl-4H-1,2,4-triazol-4-yl)imino]methyl]benzene-1,3-diol typically begins with a bromination reaction The starting material, benzene-1,3-diol, is subjected to bromination using bromine or a brominating agent under controlled conditions to introduce the bromine atoms at positions 2 and 4 The next step involves the formation of the triazole ring, which is achieved through a cyclization reaction using appropriate precursors and catalysts

  • Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure higher yields and efficiency. The use of automated systems allows for precise control over reaction conditions such as temperature, pressure, and reagent concentration. Additionally, solvent recovery and recycling techniques are employed to minimize waste and reduce environmental impact.

Chemical Reactions Analysis

Scientific Research Applications

  • Chemistry: The compound serves as a versatile intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of various reaction pathways and mechanisms.

  • Biology: The biological activity of the compound, particularly its interactions with enzymes and proteins, makes it a candidate for drug discovery and development.

  • Medicine: Investigations into its potential as an antimicrobial, antifungal, or anticancer agent due to its ability to interact with biological targets at the molecular level.

  • Industry: Utilized in the development of specialty chemicals, agrochemicals, and materials science applications, owing to its reactivity and functional group diversity.

5. Mechanism of Action: The mechanism by which 2,4-dibromo-6-[(1E)-[(3-sulfanyl-4H-1,2,4-triazol-4-yl)imino]methyl]benzene-1,3-diol exerts its effects is complex and multifaceted. The compound may interact with various molecular targets, such as enzymes, receptors, and DNA. Its bromine atoms and sulfanyl group play crucial roles in these interactions, influencing the compound's binding affinity and reactivity. The triazole ring can engage in π-π stacking interactions and hydrogen bonding, further contributing to its biological activity.

Comparison with Similar Compounds

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.